molecular formula C26H31KO8 B13794436 17A-Ethynylestradiol 17B-(A-glucuronide)potassium

17A-Ethynylestradiol 17B-(A-glucuronide)potassium

Cat. No.: B13794436
M. Wt: 510.6 g/mol
InChI Key: RBBJHCKDRRZMGQ-GHDGYVMMSA-M
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Description

17A-Ethynylestradiol 17B-(A-glucuronide)potassium: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of an ethynyl group at the 17A position and a glucuronide moiety at the 17B position, which is conjugated with potassium. It is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17A-Ethynylestradiol 17B-(A-glucuronide)potassium typically involves multiple steps. The starting material is often estradiol, which undergoes ethynylation at the 17A position. This is followed by glucuronidation at the 17B position. The final step involves the conjugation of the glucuronide moiety with potassium to form the desired compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography for quality control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the glucuronide moiety.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, 17A-Ethynylestradiol 17B-(A-glucuronide)potassium is used as a reference compound in analytical studies and as a starting material for the synthesis of other estrogen derivatives.

Biology: In biological research, this compound is used to study estrogen receptor interactions and the metabolic pathways of estrogen conjugates.

Medicine: In medicine, it is used in the development of hormone replacement therapies and contraceptives. Its unique structure allows for the study of estrogenic activity and its effects on various tissues.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 17A-Ethynylestradiol 17B-(A-glucuronide)potassium involves its interaction with estrogen receptors. The ethynyl group enhances its binding affinity to the receptor, while the glucuronide moiety facilitates its excretion. Upon binding to the receptor, it modulates the transcription of estrogen-responsive genes, leading to various physiological effects.

Comparison with Similar Compounds

    Ethinylestradiol: A synthetic estrogen used in contraceptives.

    Estradiol glucuronide: A naturally occurring estrogen conjugate.

    Estrone sulfate: Another estrogen conjugate used in hormone replacement therapy.

Uniqueness: 17A-Ethynylestradiol 17B-(A-glucuronide)potassium is unique due to its dual modification at the 17A and 17B positions, which enhances its stability and bioavailability. This makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C26H31KO8

Molecular Weight

510.6 g/mol

IUPAC Name

potassium;(2S,3S,4S,5R,6R)-6-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C26H32O8.K/c1-3-26(32)11-9-18-17-6-4-13-12-14(5-7-15(13)16(17)8-10-25(18,26)2)33-24-21(29)19(27)20(28)22(34-24)23(30)31;/h1,5,7,12,16-22,24,27-29,32H,4,6,8-11H2,2H3,(H,30,31);/q;+1/p-1/t16?,17?,18?,19-,20-,21+,22-,24-,25-,26-;/m0./s1

InChI Key

RBBJHCKDRRZMGQ-GHDGYVMMSA-M

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[K+]

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[K+]

Origin of Product

United States

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